Cas no 1609403-96-4 (N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide)
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
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- Inchi: 1S/C16H18ClNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H
- InChI Key: IKZXAUIXAIWLAR-UHFFFAOYSA-N
- SMILES: Br.ClC1C=CC=CC=1CNCCC1C=CC(=CC=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 241
- Topological Polar Surface Area: 21.3
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI91128-1g |
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide |
1609403-96-4 | 95% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AI91128-5g |
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide |
1609403-96-4 | 95% | 5g |
$111.00 | 2024-04-20 | |
| 1PlusChem | 1P00J47S-1g |
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide |
1609403-96-4 | 95% | 1g |
$43.00 | 2024-06-20 | |
| 1PlusChem | 1P00J47S-5g |
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide |
1609403-96-4 | 95% | 5g |
$128.00 | 2024-06-20 |
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Introduction to N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (CAS No. 1609403-96-4)
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, identified by its CAS number 1609403-96-4, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and methoxy substituents on the benzyl ring, along with the ethanamine moiety, contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for further investigation.
The synthesis of N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the 2-chlorobenzyl bromide, which is then reacted with 4-methoxybenzylamine in the presence of a base to form the desired amine derivative. This intermediate is subsequently converted into the hydrobromide salt, which enhances its solubility and stability for various applications.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The combination of a chloro-substituted benzyl group and a methoxy-substituted phenyl ring in N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide suggests potential interactions with biological targets such as enzymes and receptors. This has led to several studies investigating its effects on various disease pathways, particularly in the context of central nervous system disorders and inflammatory conditions.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have utilized computational methods to predict how N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide might interact with different protein targets. These studies have revealed promising binding affinities for certain enzymes involved in neurotransmitter synthesis and degradation, suggesting that it could be developed into a therapeutic agent.
The hydrobromide salt form of this compound offers several advantages in terms of handling and formulation. Its increased solubility compared to the free base makes it more suitable for use in pharmaceutical formulations, including oral and injectable preparations. This property is particularly important for ensuring consistent drug delivery and efficacy.
Efforts are ongoing to optimize the synthesis of N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide to improve yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient and environmentally friendly synthetic routes. These improvements not only reduce costs but also minimize waste, aligning with global efforts towards sustainable pharmaceutical production.
The pharmacological profile of N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is being further elucidated through preclinical studies. Initial findings suggest that it may exhibit properties such as analgesic, anti-inflammatory, and potentially neuroprotective effects. These preliminary results are encouraging and warrant further investigation into its mechanisms of action.
In conclusion, N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (CAS No. 1609403-96-4) represents a promising compound in pharmaceutical research. Its unique structure, synthetic accessibility, and potential biological activity make it an attractive candidate for further development. As research continues, we can expect more insights into its therapeutic potential and how it might contribute to addressing various health challenges.
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